2-Methoxy-5-nitrobenzo[d]oxazole
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Overview
Description
2-Methoxy-5-nitrobenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6N2O4 and a molecular weight of 194.14 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nitration of 2-methoxybenzoxazole, followed by purification steps to isolate the desired product . The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-methoxy-5-aminobenzo[d]oxazole.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of 2-methoxy-5-aminobenzo[d]oxazole.
Substitution: Formation of substituted benzoxazole derivatives with diverse functional groups.
Scientific Research Applications
2-Methoxy-5-nitrobenzo[d]oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Lacks the nitro group, resulting in different chemical and biological properties.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of a methoxy group, leading to variations in reactivity and applications.
2-Methoxy-5-chlorobenzo[d]oxazole:
Uniqueness
2-Methoxy-5-nitrobenzo[d]oxazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry .
Biological Activity
2-Methoxy-5-nitrobenzo[d]oxazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
Antibacterial Activity
Several studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 20 |
Research has shown that this compound exhibits significant antibacterial activity comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal properties. The following table summarizes its activity against common fungal pathogens:
Fungal Strain | MIC (µg/ml) |
---|---|
Candida albicans | 8 |
Aspergillus niger | 16 |
Candida krusei | 12 |
The compound's efficacy against these fungi suggests potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit the proliferation of cancer cells via various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been reported to affect the growth of breast cancer cell lines, showing IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in nucleotide biosynthesis, particularly inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in bacteria and cancer cells .
- DNA Interaction : It is suggested that the nitro group may facilitate interactions with DNA or RNA, leading to disruptions in nucleic acid synthesis and function.
- Reactive Oxygen Species (ROS) Generation : Some studies propose that the compound induces oxidative stress in cells, contributing to its cytotoxic effects against cancer cells .
Case Studies
- Study on Antimicrobial Activity : In a study evaluating various oxazole derivatives, this compound was found to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with performance metrics indicating it could serve as a lead compound for further drug development .
- Anticancer Efficacy : Another research effort focused on the anticancer effects of this compound demonstrated that it could inhibit cell growth in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Properties
IUPAC Name |
2-methoxy-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMJZGALPDSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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